molecular formula C19H13ClN2OS B3036874 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole CAS No. 400084-19-7

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole

Cat. No. B3036874
CAS RN: 400084-19-7
M. Wt: 352.8 g/mol
InChI Key: PDRACKCPCZTNKL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

    Melting Point : The compound’s melting point is approximately :

Scientific Research Applications

Design, Synthesis, and Biological Evaluation of Novel Benzoxazole Derivatives

Novel benzoxazole derivatives, including 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole, have shown promise in antimicrobial, antioxidant, and antitubercular activities. Notably, certain compounds in this category demonstrated excellent docking scores with antitubercular receptor H37Rv, showcasing significant antitubercular potential. The compounds' interactions involve alkyl-alkyl, pi-alkyl, and hydrogen bonding, contributing to their bioactivity (Fathima et al., 2021).

Applications in Antifungal Research

Novel Tetrazole Derivatives with Antifungal Activity

Recent studies have synthesized new tetrazole derivatives containing benzoxazole moieties, aiming to address antifungal resistance. These compounds have been effective against various fungal strains, including Candida albicans. The derivatives' mode of action and their potential synergistic or antagonistic effects with conventional antifungal agents like Fluconazole have been explored, shedding light on their utility in combating fungal infections (Łukowska-Chojnacka et al., 2016).

Applications in Anticancer Research

Synthesis and Evaluation of Benzoxazole Derivatives as Anticancer Agents

A series of novel benzoxazole derivatives have been synthesized and characterized for their potential anticancer properties. Molecular docking studies have been employed to assess these compounds' binding affinities to specific anticancer receptors, providing insights into their mechanism of action. Certain compounds have shown appreciable biological potency, including antimicrobial, antifungal, and antioxidant activities, alongside their anticancer effects (Fathima et al., 2022).

properties

IUPAC Name

5-chloro-2-[2-(4-methylphenyl)sulfanylpyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-12-4-7-14(8-5-12)24-19-15(3-2-10-21-19)18-22-16-11-13(20)6-9-17(16)23-18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRACKCPCZTNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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